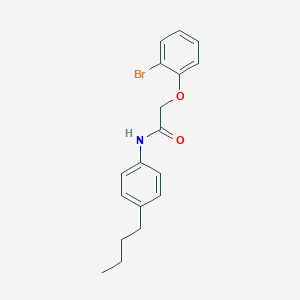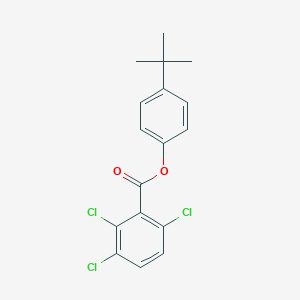![molecular formula C21H26N2O5S B285259 N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B285259.png)
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide: is a complex organic compound with a unique structure that includes a cyclohexyl group, methoxy groups, and a sulfonyl-benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized through the condensation of benzoic acid derivatives with amines under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the benzamide derivative.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-2-methoxy-5-[(2-methoxyanilino)sulfonyl]benzamide
- N-cyclohexyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
Uniqueness
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C21H26N2O5S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
N-cyclohexyl-2-methoxy-5-[(4-methoxyphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-27-17-10-8-16(9-11-17)23-29(25,26)18-12-13-20(28-2)19(14-18)21(24)22-15-6-4-3-5-7-15/h8-15,23H,3-7H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
VEZIDJIRNXBAGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6,8-dichloro-4-[[(2S)-2-hydroxypropyl]amino]quinoline-3-carboxylate](/img/structure/B285180.png)
![ETHYL 4-[2-(2-{[3-(ETHOXYCARBONYL)-6-METHOXYQUINOLIN-4-YL]AMINO}ETHYL)-1H-1,3-BENZODIAZOL-1-YL]-6-METHOXYQUINOLINE-3-CARBOXYLATE](/img/structure/B285184.png)
![Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)
![Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)

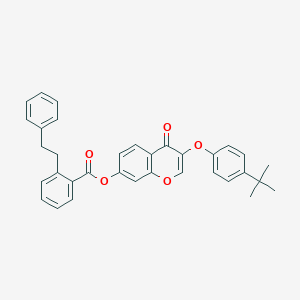
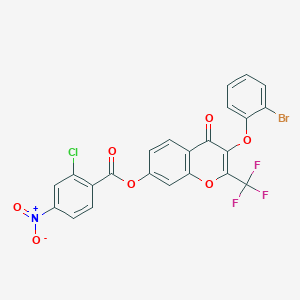
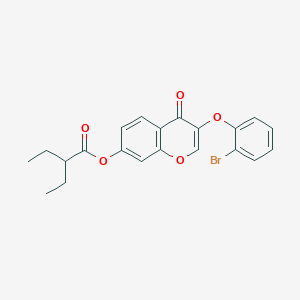
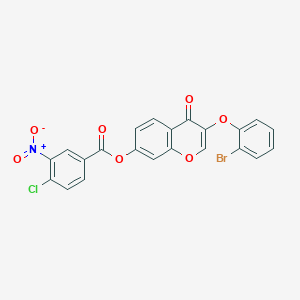
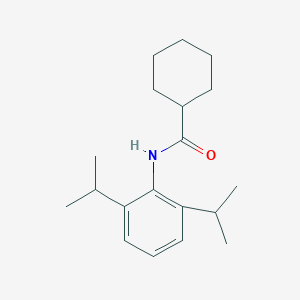
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
